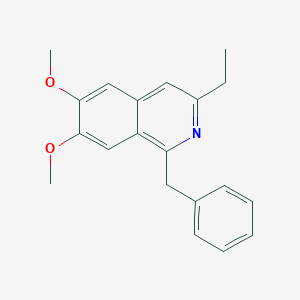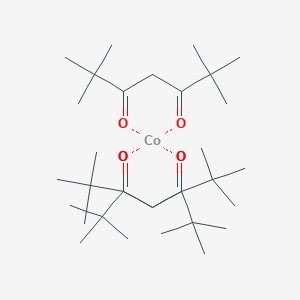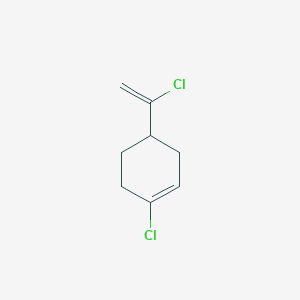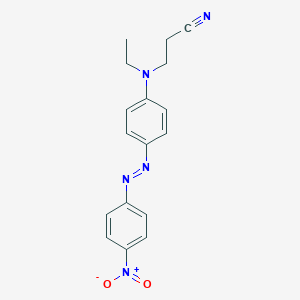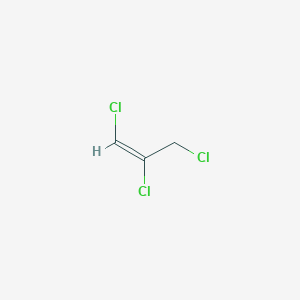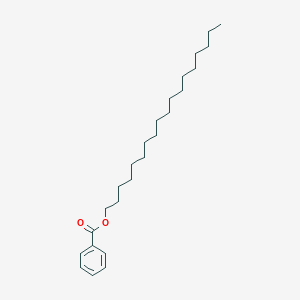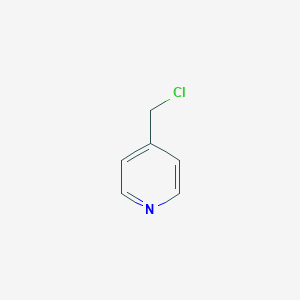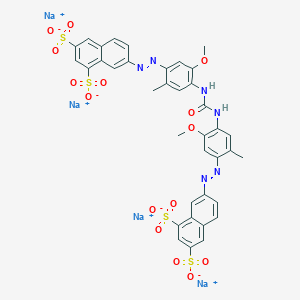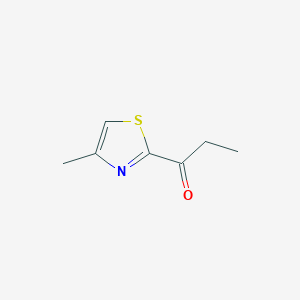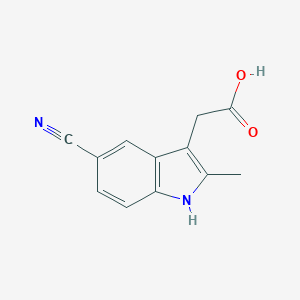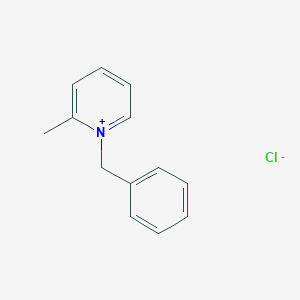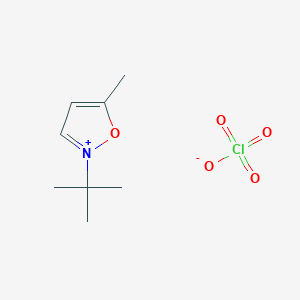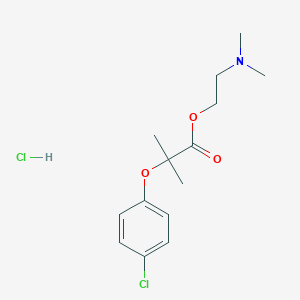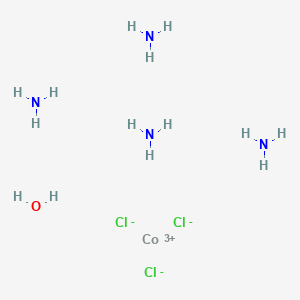
Tacaco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tacaco is a naturally occurring chemical compound that has been found to possess various biochemical and physiological effects. It is widely used in scientific research to study the mechanism of action and potential therapeutic applications of this compound.
Mécanisme D'action
The mechanism of action of Tacaco is not fully understood, but it is believed to work by modulating various cellular signaling pathways. Tacaco has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also activates certain cellular pathways that promote cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Tacaco has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. Tacaco has also been found to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Tacaco has several advantages for lab experiments. It is a naturally occurring compound, making it easier to obtain and study. It also has a relatively low toxicity, making it safe for use in lab experiments. However, Tacaco has some limitations for lab experiments. It is a complex compound, making it difficult to study its mechanism of action. It also has a short half-life, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of Tacaco. One direction is to study its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, future studies could focus on developing new synthetic analogs of Tacaco with improved potency and selectivity.
Méthodes De Synthèse
Tacaco is a complex chemical compound that is synthesized through a multi-step process. The synthesis of Tacaco involves the use of various chemical reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of Tacaco is a challenging process that requires a high level of expertise and precision.
Applications De Recherche Scientifique
Tacaco has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs. Tacaco is also being studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
13820-78-5 |
|---|---|
Nom du produit |
Tacaco |
Formule moléculaire |
Cl3CoH14N4O |
Poids moléculaire |
251.43 g/mol |
Nom IUPAC |
azane;cobalt(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.Co.4H3N.H2O/h3*1H;;4*1H3;1H2/q;;;+3;;;;;/p-3 |
Clé InChI |
SCTATIAKMFARDJ-UHFFFAOYSA-K |
SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
SMILES canonique |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Synonymes |
TACACo tetraammine(chloroaquo)cobalt(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



